molecular formula C6H7BrN2O B8450839 2-(3-Bromo-2-oxopyrrolidin-1-yl)acetonitrile

2-(3-Bromo-2-oxopyrrolidin-1-yl)acetonitrile

Cat. No.: B8450839
M. Wt: 203.04 g/mol
InChI Key: WCBJQMXCCBMFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-2-oxopyrrolidin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

2-(3-bromo-2-oxopyrrolidin-1-yl)acetonitrile

InChI

InChI=1S/C6H7BrN2O/c7-5-1-3-9(4-2-8)6(5)10/h5H,1,3-4H2

InChI Key

WCBJQMXCCBMFFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1Br)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dibromobutanoyl chloride (3.6 g, 14 mmol) in DCM (100 mL) and 2-aminoacetonitrile hydrochloride (1.3 g, 14 mmol) was added triethylamine (5.7 mL, 41 mmol) at 0° C. The mixture was stirred at ambient temperature for 24 h. To the resulting material was added methylene chloride and it was washed with water and then brine. The combined organic layers were dried over sodium sulfate, filtered, and the solvent was removed in vacuo. The resulting residue was taken up in toluene (130 mL) and at 0° C. was added sodium hydride (545 mg, 13.6 mmol, 60% in mineral oil) portion-wise over 20 minutes. The reaction was stirred at ambient temperature for 60 h. The mixture was diluted with ethyl acetate and then poured into ice water. The organic layer was separated, washed with brine, dried over sodium sulfate, and purified via flash column chromatography (ethyl acetate:hexane, 0:100 to 100:0) to provide a brown oil (730 mg, 26% yield). 1H NMR (400 MHz, CDCl3) δ 4.37-4.50 (m, 2H), 4.10-4.28 (m, 1H), 3.70 (dq, J=7.6, 2.0 Hz, 1H), 3.51-3.59 (m, 1H), 2.65-2.79 (m, J=7.0 Hz, 1H), 2.33-2.50 (m, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
545 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
26%

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